molecular formula C23H24ClN7O6 B2499253 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1351632-10-4

1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Cat. No.: B2499253
CAS No.: 1351632-10-4
M. Wt: 529.94
InChI Key: UBVRVLWCSDFSQK-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C23H24ClN7O6 and its molecular weight is 529.94. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives Metabolism and Pharmacological Actions

Arylpiperazine derivatives, including those related to pyrimidinylpiperazine, chlorophenylpiperazine, and others, are clinically applied in treating depression, psychosis, or anxiety due to their serotonin receptor-related effects. These compounds undergo extensive metabolism, leading to various metabolites with potential pharmacological actions or unexplored effects. The metabolism process, involving CYP3A4-dependent N-dealkylation and CYP2D6-dependent oxidation, suggests the significant role of arylpiperazine derivatives in pharmacology and their extensive distribution in tissues, including the brain, which is the target site of most derivatives (Caccia, 2007).

Oxadiazole Derivatives and Their Biological Activities

Oxadiazole derivatives, particularly those involving the 1,3,4-oxadiazole nucleus, are noted for a wide range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and others. The chemical versatility and biological activities of oxadiazole derivatives underline their importance in drug development and the potential for new therapeutic agents. The therapeutic worth of 1,3,4-oxadiazole tailored compounds is highlighted, providing a comprehensive review of current developments in medicinal chemistry (Verma et al., 2019).

Significance in New Drug Development

The significance of 1,3,4-oxadiazole containing compounds in new drug development is well-documented. These compounds serve as bioisosteres of carboxylic acids, carboxamides, and esters, with applications across various pharmacological activities. The oxadiazole core is recognized as a structurally significant subunit in the development of new drug candidates, emphasizing its efficacy and lower toxicity in medicinal agents (Rana, Salahuddin, & Sahu, 2020).

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN7O2.C2H2O4/c22-16-2-4-17(5-3-16)28-8-10-29(11-9-28)18(30)14-27-12-15(13-27)21-25-20(26-31-21)19-23-6-1-7-24-19;3-1(4)2(5)6/h1-7,15H,8-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVRVLWCSDFSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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